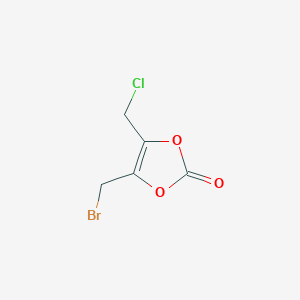

4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One

Description

Structural Characterization of 4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One

Crystallographic Analysis of Dioxolone Ring Derivatives

The crystallographic properties of this compound and related dioxolone derivatives provide critical insights into their molecular packing and intermolecular interactions. For example, structurally analogous compounds such as 4,5-dimethyl-1,3-dioxol-2-one crystallize in the monoclinic space group P2₁/m with a planar molecular geometry, where the C₂ axis aligns with a crystallographic mirror plane. This symmetry facilitates layered sheet structures stabilized by close O⋯H and C⋯O contacts between antiparallel linear strands.

In halogenated dioxolone derivatives, such as 4-(chloromethyl)-1,3-dioxolan-2-one, the crystal lattice often incorporates halogen bonding (XB) interactions. For instance, chloromethyl groups can form Cl⋯O bonds with oxygen atoms from adjacent molecules, as observed in related structures with distances ranging from 3.01 to 3.11 Å and near-linear angles (e.g., 160.7°). The presence of both bromine and chlorine substituents in the target compound may introduce additional complexity in molecular packing, potentially leading to distinct crystallographic arrangements compared to monohalogenated analogues.

Table 1: Comparative Crystallographic Data for Dioxolone Derivatives

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Spectroscopic data for halogenated dioxolone derivatives reveal distinct electronic environments influenced by bromine and chlorine substituents.

1.2.1 Nuclear Magnetic Resonance (NMR)

For 4-(chloromethyl)-1,3-dioxolan-2-one, ¹H NMR (CDCl₃) exhibits signals at δ 5.04–4.91 (m, 1H, ring CH), 4.60 (t, 1H, J = 8.6 Hz, CH₂Cl), and 3.80 (dd, J = 12.6, 5.7 Hz, CH₂Cl). In brominated analogues, such as 4-(bromomethyl)-1,3-dioxol-2-one, the bromine atom deshields adjacent protons, shifting CH₂Br signals to lower fields (e.g., δ 3.80–3.74). For the target compound, the bromomethyl and chloromethyl groups are expected to produce distinct splitting patterns due to their differing electronegativities and steric demands.

1.2.2 Infrared (IR) Spectroscopy

Key IR absorption bands include:

- C=O stretch : ~1820 cm⁻¹ (strong, indicative of the dioxolone carbonyl).

- C–Br and C–Cl stretches : ~550–600 cm⁻¹ (broad, overlapping peaks due to halogen vibrations).

- C–O–C vibrations : ~1250–1300 cm⁻¹ (asymmetric stretching of the dioxolane ring).

1.2.3 Mass Spectrometry

The molecular ion peak for the target compound would appear at m/z 227 (C₅H₄BrClO₃⁺), with fragment ions corresponding to loss of HBr (m/z 197) and HCl (m/z 209).

Table 2: Spectroscopic Data for Halogenated Dioxolone Derivatives

Comparative Molecular Geometry with Halogenated Dioxol-2-One Analogues

The molecular geometry of this compound is influenced by the steric and electronic effects of bromine and chlorine substituents.

1.3.1 Bond Lengths and Angles

In monohalogenated analogues, the C–X bond lengths are:

- C–Cl : ~1.75 Å (chloromethyl groups).

- C–Br : ~1.94 Å (bromomethyl groups).

The dioxolone ring adopts a planar geometry, with the carbonyl oxygen at δ 155–165 ppm in ¹³C NMR.

1.3.2 Steric and Electronic Effects

Bromine’s larger atomic radius compared to chlorine introduces greater steric hindrance, potentially distorting the dioxolone ring. Computational studies on CF₂X moieties suggest that halogen substituents with larger σ-holes (e.g., Br) form stronger XB interactions. In the target compound, the bromomethyl group may engage in Br⋯O contacts with oxygen atoms from adjacent molecules, while the chloromethyl group participates in weaker Cl⋯O interactions.

1.3.3 Crystal Packing Motifs

Halogenated dioxolone derivatives often exhibit layered crystal structures. For example, 4-(chloromethyl)-1,3-dioxolan-2-one forms sheets stabilized by Cl⋯O bonds and C–H⋯π interactions. The target compound’s dual halogenation may lead to more complex packing, with alternating Br⋯O and Cl⋯O interactions dictating lattice organization.

Table 3: Molecular Geometry Parameters for Halogenated Dioxolone Derivatives

Properties

IUPAC Name |

4-(bromomethyl)-5-(chloromethyl)-1,3-dioxol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClO3/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVVAOOIPAZDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(OC(=O)O1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Bromomethylation via N-Bromosuccinimide (NBS)

The most established method involves bromination of a methyl-substituted 1,3-dioxol-2-one derivative, typically 4,5-dimethyl-1,3-dioxol-2-one , using N-bromosuccinimide (NBS) as the brominating agent. This process is often conducted in an aprotic organic solvent such as dichloromethane under radical initiation conditions.

4,5-dimethyl-1,3-dioxol-2-one + N-bromosuccinimide → 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one

- Catalyst: A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

- Solvent: Dichloromethane or chloroform.

- Temperature: Typically room temperature to 50°C.

- Molar ratio: NBS in excess (0.87–1.19 mol per mol of substrate) to ensure complete bromination.

Method 2: Double Allyl Bromination

Research by J. Liebig's Annalen (1977) describes double allyl bromination leading to a mixture of 4,5-bis(bromomethyl)-1,3-dioxol-2-one and minor amounts of mono-brominated derivatives, indicating the potential for over-bromination under certain conditions.

Catalyzed Chloromethylation

Method 3: Catalytic Chloromethylation Using N-Chlorosuccinimide (NCS)

The synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is achieved via chloromethylation of a methyl-substituted precursor, often employing N-chlorosuccinimide (NCS) in the presence of catalysts such as Lewis acids.

4,5-dimethyl-1,3-dioxol-2-one + N-chlorosuccinimide → 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

- Catalyst: Lewis acids like zinc chloride or sulfuryl chloride.

- Solvent: Dichloromethane or chloroform.

- Temperature: Controlled, often below 0°C to prevent over-chlorination.

- Molar ratio: Equimolar or slight excess of NCS.

- Patent CN103450146B details a catalyzed process for high-purity chloromethyl derivative synthesis, emphasizing the role of catalysts in improving yield and purity.

Reaction Conditions and Optimization

| Method | Reagents | Catalyst | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Bromomethylation | 4,5-dimethyl-1,3-dioxol-2-one + NBS | AIBN or benzoyl peroxide | Dichloromethane | Room temp to 50°C | High | Selective for methyl groups; minimizes bis(bromomethyl) formation |

| Chloromethylation | 4,5-dimethyl-1,3-dioxol-2-one + NCS | Lewis acids (e.g., ZnCl₂) | Dichloromethane | < 0°C | High | Controlled chlorination; high purity |

Summary of Research Findings

- Selective Bromination: NBS-mediated radical bromination is the preferred route, with reaction parameters optimized to favor mono- or di-bromination at methyl groups.

- Catalyzed Chloromethylation: NCS in presence of Lewis acids offers a high-yield pathway for chloromethyl derivatives, with temperature control crucial for selectivity.

- Reaction Optimization: Molar ratios, temperature, and choice of solvent significantly influence yield, purity, and byproduct formation.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl and chloromethyl groups to methyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include methyl derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its dual halomethyl functionalities enable various nucleophilic substitution reactions, facilitating the creation of diverse chemical libraries.

Key Reactions:

- Nucleophilic substitution with amines and alcohols.

- Formation of derivatives through electrophilic aromatic substitutions.

Medicinal Chemistry

In medicinal chemistry, 4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One is used as a building block for drug candidates. Its reactivity allows for the modification of pharmaceutical agents to enhance their bioavailability and pharmacological activity.

Applications:

- Development of prodrugs that improve absorption and stability.

- Synthesis of angiotensin II receptor antagonists and other therapeutic agents.

Material Science

The compound is employed in synthesizing polymers and advanced materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance.

Applications:

- Production of specialty polymers for industrial applications.

- Development of coatings and adhesives with improved performance characteristics.

Biological Studies

This compound is utilized in biological research as a probe in biochemical assays. It aids in studying enzyme mechanisms and interactions within biological systems.

Case Studies:

- Investigations into enzyme kinetics using derivatives of the compound.

- Use as a reactive probe to study protein interactions.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One involves its reactivity towards nucleophiles and electrophiles. The bromomethyl and chloromethyl groups can undergo nucleophilic substitution, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the dioxolane ring, which stabilizes the transition state and intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(Chloromethyl)-5-Methyl-1,3-Dioxol-2-One

CAS 80841-78-7 (C₅H₅ClO₃; MW 148.54 g/mol) replaces bromine with chlorine at the 4-position. Key distinctions include:

- Reactivity : The chloromethyl derivative exhibits lower electrophilicity compared to its brominated counterpart due to weaker C-Cl bond polarization, impacting reaction kinetics in alkylation processes .

- Applications: Used similarly in Olmesartan synthesis but identified as a genotoxic impurity requiring stringent control (<1 ppm) in pharmaceuticals. Analytical methods like GC-MS with SIM mode (monitoring m/z 113/114) are employed for detection .

- Synthesis : Produced via chlorination of 4,5-dimethyl-1,3-dioxol-2-one using sulfonyl chloride under catalytic conditions, achieving high selectivity (>95%) and minimal by-products .

4,5-Bis(bromomethyl)-1,3-Dioxol-2-One

This compound (C₅H₄Br₂O₃; MW 271.9 g/mol) features bromomethyl groups at both 4- and 5-positions . Comparative quantum chemical simulations (B3LYP/6-31G*) reveal:

- Electronic Structure: The bis-brominated derivative has a lower LUMO energy (-1.89 eV vs. -1.45 eV for the mono-brominated compound), enhancing electrophilicity and reactivity in nucleophilic substitutions .

- Steric Effects : Increased steric hindrance from dual bromomethyl groups reduces accessibility for reactions requiring planar transition states .

Other Structurally Related Compounds

- BMX-1 (3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone): A furanone derivative with mixed halogens. Unlike dioxol-2-ones, it exhibits antimicrobial properties but shares challenges in stability due to halogen lability .

- 4-Bromo-5-(bromomethyl)-1-methylpyrazol-3-one : A pyrazolone derivative with dual bromine substituents, used in agrochemical synthesis. Its heterocyclic core differs in aromaticity and electronic distribution compared to dioxol-2-ones .

Research Findings and Implications

- Quantum Simulations: Mono-brominated dioxol-2-one shows greater charge localization on the bromomethyl group, favoring SN2 reactions, while bis-brominated derivatives undergo competitive elimination pathways .

- Synthetic Efficiency : Brominated analogs achieve higher yields (>80%) in Olmesartan synthesis compared to chlorinated versions, attributed to faster alkylation kinetics .

Biological Activity

4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One is a synthetic compound belonging to the dioxolone family, characterized by its unique structural features that include bromomethyl and chloromethyl groups. This compound has garnered interest due to its potential biological activities, including antimicrobial and antiproliferative properties. The following sections detail its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a five-membered ring containing two oxygen atoms. The presence of both bromine and chlorine substituents contributes to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 227.47 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of dioxolones can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these activities are noteworthy:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 78.12 |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Antiproliferative Effects

In addition to its antimicrobial properties, the compound has demonstrated antiproliferative effects on cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells with IC50 values of approximately 226 µg/mL and 242.52 µg/mL, respectively . This indicates potential applications in cancer therapy.

Synthesis Methods

The synthesis of this compound typically involves the bromination of suitable dioxolone precursors using reagents such as N-bromosuccinimide or N-chlorosuccinimide under controlled conditions. The general procedure includes:

- Preparation of Dioxolone : Start with a precursor like 4,5-dimethyl-1,3-dioxolen-2-one.

- Bromination Reaction : Add N-bromosuccinimide to the precursor in an organic solvent at a controlled temperature.

- Isolation : After completion of the reaction, isolate the product through standard purification techniques such as recrystallization or chromatography.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into their mechanisms of action:

- Study on Antibacterial Activity : A study demonstrated that dioxolone derivatives could disrupt bacterial cell membranes, leading to cell lysis. The presence of halogen substituents was crucial for enhancing this activity .

- Anticancer Research : A recent investigation into the effects of dioxolone derivatives on cancer cell lines revealed that these compounds could induce apoptosis through mitochondrial pathways .

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one and 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one?

- Methodology:

- Bromomethyl derivative: Synthesized via bromination of 4,5-dimethyl-1,3-dioxol-2-one using brominating agents (e.g., NBS or HBr under specific conditions). The reaction typically occurs at the allylic or benzylic position due to radical stabilization .

- Chloromethyl derivative: Prepared using sulfuryl chloride (SO₂Cl₂) or chloromethylation agents. For example, Sakamoto et al. (1984) reported chlorination of the methyl group in the dioxolane ring under controlled conditions .

Q. Which spectroscopic techniques are critical for characterizing these compounds?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies methyl and halogenated methyl groups (e.g., δ ~4.3 ppm for -CH₂Br in the bromo derivative) .

- ¹³C NMR confirms carbonyl (C=O) and dioxolane ring carbons .

Q. How should these compounds be stored to maintain stability?

- Conditions: Store in airtight containers at room temperature (20–25°C), protected from light and moisture to prevent decomposition .

- Handling: Use inert atmospheres (e.g., N₂) for hygroscopic batches. Avoid prolonged exposure to oxygen, which may degrade halogenated groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for halogenated dioxolane derivatives?

- Approach:

- 2D NMR (COSY, HSQC): Resolve overlapping signals caused by similar chemical environments (e.g., methyl vs. halogenated methyl groups) .

- Computational Validation: Compare experimental spectra with density functional theory (DFT)-predicted shifts using software like Gaussian or ADF .

Q. What role do these compounds play in synthesizing fluoroquinolone antibiotics?

- Application:

- The chloromethyl derivative (CAS 80841-78-7) is a key intermediate in synthesizing Prulifloxacin , where it facilitates the introduction of the cyclopropane ring via nucleophilic substitution .

- The bromo derivative (CAS 80715-22-6) is used in prodrug design (e.g., esterification of carboxyl groups in antibiotics like levofloxacin to enhance bioavailability) .

Q. How can computational methods predict the reactivity of halogenated dioxolanes in nucleophilic substitutions?

- Methodology:

- DFT Calculations: Model transition states and activation energies for reactions (e.g., substitution at the -CH₂Br or -CH₂Cl site). Software: ORCA or Gaussian .

- Solvent Effects: Use polarizable continuum models (PCM) to simulate reaction kinetics in solvents like DMF or THF .

Q. How to develop validated HPLC methods for impurity profiling in these compounds?

- Protocol:

- Column: C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid .

- Detection: UV at 210 nm for carbonyl and halogen absorptions .

- Validation: Assess linearity (R² > 0.999), limit of detection (LOD < 0.1%), and precision (%RSD < 2%) per ICH guidelines .

Q. What environmental and safety precautions are required when handling these compounds?

- Toxicity: Both derivatives are irritants (Risk Phrase R36/37/38). Use fume hoods and PPE (gloves, goggles) .

- Disposal: Halogenated waste must be incinerated with scrubbers to prevent release of dioxins .

- Water Hazard: Classified as WGK 3 (severely hazardous to water); avoid drainage into ecosystems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.